TCMCB07 Peripheral Bioavailability Versus Centrally Restricted MC4R Antagonists
TCMCB07 was selected from 11 TCMC series compounds (TCMCB01-10 plus TCMCB07A) based on superior performance across four administration routes. Melanocortin antagonists AgRP and SHU9119 were used as positive controls but were only effective with central administration (intracerebroventricular, i.c.v.) [1]. TCMCB07 demonstrates systemic bioavailability via intraperitoneal (i.p.), subcutaneous (s.c.), and oral routes, whereas AgRP and SHU9119 are restricted to central administration [1]. Oral bioavailability of TCMCB07 was quantified at 24.2% in murine mass balance studies (P = 0.0033) [2]. PG932, a synthetic SHU9119 derivative, showed some peripheral activity via i.p. injection but lacked the comprehensive multi-route activity profile demonstrated by TCMCB07 [1].
| Evidence Dimension | Peripheral bioavailability and administration route efficacy |
|---|---|
| Target Compound Data | Effective via i.c.v., i.p., s.c., and oral routes; 24.2% oral bioavailability |
| Comparator Or Baseline | AgRP and SHU9119: effective only via i.c.v. (central) administration; PG932: partial activity via i.p. only |
| Quantified Difference | TCMCB07 achieves systemic activity via peripheral routes while comparators require direct brain injection; 24.2% oral absorption (P=0.0033) |
| Conditions | Pilot dose selection studies in rodents; in vivo mass balance studies in mice after oral and intravenous bolus administration |
Why This Matters
Peripheral and oral bioavailability are essential for translational cachexia research and clinical development; centrally restricted antagonists are unsuitable for in vivo disease models and therapeutic applications.
- [1] Bio-Protocol. Compounds: TCMCB07 Pilot Study Selection Protocol. Bio-protocol Exchange. View Source
- [2] Hu Y, Gruber KA, Smith DE. Characterization of the cellular transport mechanisms for the anti-cachexia candidate compound TCMCB07. J Cachexia Sarcopenia Muscle. 2020;11(4):1093-1107. View Source
